2-Iodo-4-nitrobenzamide
Overview
Description
2.
Synthesis Analysis
The compound is prepared by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride . The resulting bio-functional hybrid compound is characterized through various techniques .
3.
Molecular Structure Analysis
The molecular structure of 2-Iodo-4-nitrobenzamide consists of an iodine atom, a nitro group, and an amide functional group. The arrangement of these atoms determines its chemical properties .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, reduction, and nucleophilic addition. Its reactivity is influenced by the presence of the iodo and nitro groups .
5.
Physical And Chemical Properties Analysis
- UV Spectra : Detailed UV analysis is available .
- NMR Spectra : Both 1H and 13C NMR spectra provide insights into its structure .
- Mass Spectral Analysis : Detailed mass spectral data is available .
Scientific Research Applications
Chemotherapeutic Activity
2-Iodo-4-nitrobenzamide has been explored for its potential chemotherapeutic activity. A study found that a prodrug form, 4-iodo-3-nitrobenzamide, showed effectiveness against various tumor cells. This compound was metabolically reduced to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide in tumor cells, without accumulating intermediates. Interestingly, it exhibited selective tumoricidal action, which correlated with the reduction of the nitro group to nitroso in tumor cells. This selective action was accelerated by buthionine sulfoximine, which reduces cellular glutathione (Mendeleyev et al., 1995).
Crystal Engineering and Halogen Bonds
This compound plays a role in crystal engineering, particularly in the formation of molecular tapes via hydrogen bonds and halogen bonds. It has been involved in the formation of framework structures in crystals, indicating its utility in designing novel crystalline materials (Saha, Nangia, & Jaskólski, 2005).
Tumoricidal Mechanisms
Further studies have explored the enzymatic mechanism underlying the tumoricidal action of 4-iodo-3-nitrobenzamide. Its activation in cancer cells is dependent on the cellular reducing system, which is specific to malignant cells. This selective action against tumor cells is linked to the deficiency in the hydride transfer system in neoplastic cells (Kun et al., 2009).
Pharmaceutical Synthesis
This compound has been used in the synthesis of various pharmaceutical compounds. One study demonstrated its role in the synthesis of isoquinolin-1-ones, which are close analogs to water-soluble PARP-1 inhibitors. This synthesis process involves palladium-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides (Dhami et al., 2009).
Antibacterial Activity
Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been synthesized and tested for their antibacterial properties. The complexes exhibited greater antibacterial efficacy compared to the thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-iodo-4-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMXOXFDGNETOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444840 | |
Record name | Benzamide, 2-iodo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-75-8 | |
Record name | Benzamide, 2-iodo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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